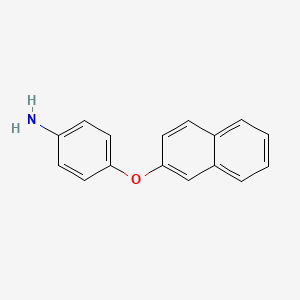

2-(4-Aminophénoxy)naphtalène

Vue d'ensemble

Description

2-(4-Aminophenoxy)naphthalene is a chemical compound that serves as a monomer for the synthesis of various aromatic polyimides and polyamides. These polymers are characterized by their bis(phenoxy)naphthalene units, which contribute to their unique properties such as high thermal stability, solubility in organic solvents, and the ability to form transparent and flexible films. The compound is synthesized through nucleophilic aromatic substitution reactions and subsequent catalytic reduction processes.

Synthesis Analysis

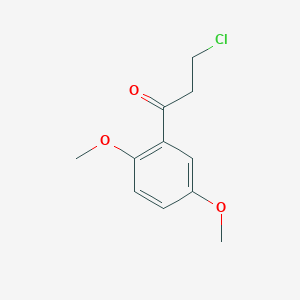

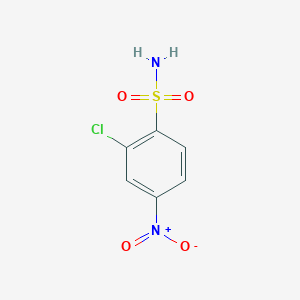

The synthesis of 2-(4-Aminophenoxy)naphthalene-based monomers involves nucleophilic aromatic substitution reactions followed by catalytic reduction. For instance, the synthesis of 2,3-bis(4-aminophenoxy)naphthalene (BAPON) and its derivatives typically starts with the reaction of dihydroxynaphthalene with chloronitrobenzene or chloronitrobenzotrifluoride in the presence of potassium carbonate, followed by reduction with hydrazine and a palladium on carbon (Pd/C) catalyst . These reactions result in the formation of diamine monomers that are used to synthesize polyimides and polyamides with high performance characteristics.

Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenoxy)naphthalene-based polymers is characterized by the presence of bis(phenoxy)naphthalene units linked to various aromatic tetracarboxylic dianhydrides or dicarboxylic acids. The resulting polymers exhibit different degrees of crystallinity, with some showing semicrystalline patterns while others are amorphous, as indicated by X-ray diffraction studies . The presence of trifluoromethyl groups in some derivatives influences the molecular structure, leading to polymers with low dielectric constants and color intensity .

Chemical Reactions Analysis

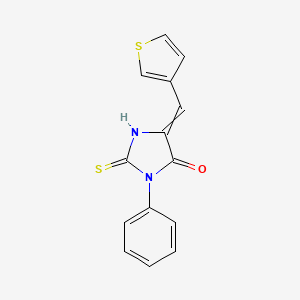

The primary chemical reaction involved in the transformation of 2-(4-Aminophenoxy)naphthalene-based monomers into polymers is the formation of polyimides and polyamides through polycondensation or ring-opening polyaddition. This is followed by cyclodehydration or thermal/chemical imidization to form the final polymer structure . The polymers can undergo further reactions such as the formation of hydrogen bonds, π-π interactions, and C-H...π interactions, which contribute to the stability and mechanical properties of the resulting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2-(4-Aminophenoxy)naphthalene are notable for their high thermal stability, with decomposition temperatures often exceeding 500°C . They also exhibit high glass transition temperatures, ranging from approximately 226°C to over 300°C, depending on the specific polymer and its structure . These materials are generally soluble in a variety of organic solvents, which facilitates their processing into films and coatings. The films produced are transparent, flexible, and exhibit good mechanical properties such as tensile strength and elongation at break . Additionally, some fluorinated derivatives have low dielectric constants and moisture absorption, making them suitable for electronic applications .

Applications De Recherche Scientifique

Sondes de fluorescence

Le naphtalène et ses dérivés, y compris « 2-(4-Aminophénoxy)naphtalène », sont des sondes de fluorescence efficaces pour la détection et l'imagerie . Ils présentent des propriétés photophysiques et chimiques uniques, ce qui en fait l'un des groupes de composés organiques les plus étudiés .

Ressources médicamenteuses

Les dérivés du naphtalène sont des ressources médicamenteuses étendues . Ils sont utilisés comme agents mouillants, tensioactifs et insecticides .

Appareils électroniques organiques

Les dérivés du naphtalène sont considérés comme d'excellents candidats pour la construction d'appareils électroniques organiques . Cela est dû à leur forte fluorescence, à leur électroactivité et à leur photostabilité .

Propriétés de détection et de sélectivité

Les sondes de fluorescence à base de naphtalène, en raison de leur nature hydrophobe, présentent d'excellentes propriétés de détection et de sélectivité envers les anions et les cations . Ils sont également utilisés dans le cadre de biomolécules cibles .

Matériel optique non linéaire

Des monocristaux organiques de dérivés du naphtalène, tels que « 4-(naphtalène-2-yloxy)aniline », ont été cultivés pour leur matériau optique non linéaire (NLO) efficace pour la conversion de fréquence, la limitation optique et les applications optoélectroniques .

Gadgets de protection laser

Le matériau présente une absorption à deux photons et une absorption de saturation inverse, indiquant qu'il peut être utilisé dans la fabrication de gadgets de protection laser .

Orientations Futures

2-(4-Aminophenoxy)naphthalene and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of new aromatic polyimides, which have applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .

Mécanisme D'action

Target of Action

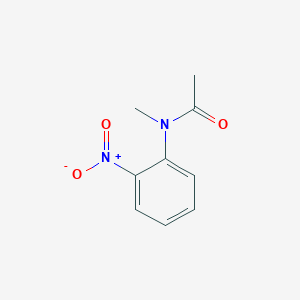

It is known that aromatic amines, the class of compounds to which this compound belongs, are widely used in the synthesis of many compounds like azo dyes, schiff’s bases, zeolites, polyimides, polyamides, and more . They also act as a catalyst for the cross-linking of polyester, a stabilizer for phenolic resins, coagulants, and antiknock additives for gasoline and diesel fuel .

Mode of Action

For instance, they can bind to DNA, causing a hyperchromic effect, which indicates strong interaction through binding with the grooves of DNA .

Biochemical Pathways

It is known that aromatic amines can interact with dna and potentially affect various biochemical pathways .

Result of Action

It is known that aromatic amines, in general, can have cytotoxic and antitumor activities . They can also show potential antioxidant capability and be highly active in protecting DNA against hydroxyl free radicals .

Action Environment

It is known that the eco-toxicological impacts of similar compounds, such as naphthalene, can pose a threat to soil organisms .

Propriétés

IUPAC Name |

4-naphthalen-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSZEMCAUKGBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393853 | |

| Record name | 2-(4-Aminophenoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71311-83-6 | |

| Record name | 2-(4-Aminophenoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

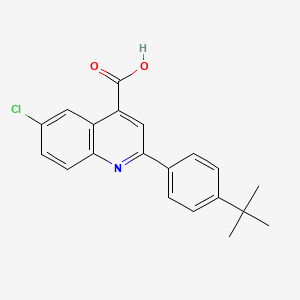

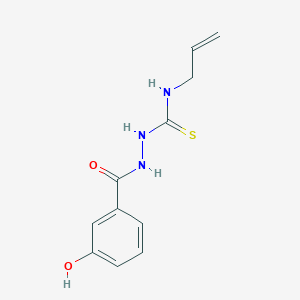

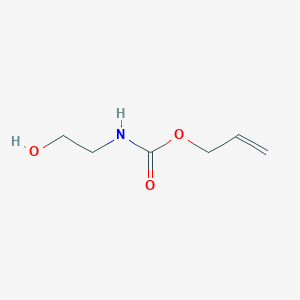

Feasible Synthetic Routes

Q & A

Q1: How does 2-(4-Aminophenoxy)naphthalene interact with DNA, and what are the potential implications of this interaction?

A1: The research indicates that 2-(4-Aminophenoxy)naphthalene exhibits a hyperchromic effect when interacting with DNA. [] This suggests that the compound binds to the grooves of DNA, potentially interfering with DNA replication and transcription processes. This interaction is significant as it may contribute to the compound's observed antitumor activity. Further studies are needed to elucidate the specific binding mode and its consequences on cellular function.

Q2: What is the cytotoxic profile of 2-(4-Aminophenoxy)naphthalene?

A2: Brine shrimp cytotoxicity assays revealed that 2-(4-Aminophenoxy)naphthalene possesses an LD50 value of less than 1 µg/mL. [] This indicates a significant level of cytotoxicity against this model organism. Further investigation in mammalian cell lines and in vivo models is necessary to understand its cytotoxic potential in more complex systems and to determine therapeutic safety margins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)